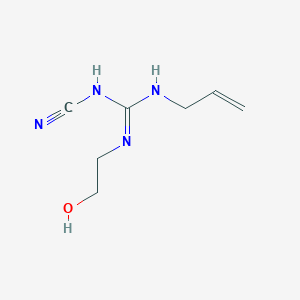
N-Cyano-N'-(2-hydroxyethyl)-N''-prop-2-en-1-ylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound contains a cyano group, a hydroxyethyl group, and a prop-2-en-1-yl group attached to a guanidine core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine typically involves the reaction of N-cyano-N-methylcarbamimidothioate with 2-hydroxyethyl amine. The hydroxyl group of the 2-hydroxyethyl amine is activated to facilitate the formation of the desired product . The reaction conditions often include the use of solvents such as 1,4-dioxane and catalysts like BF3·Et2O to achieve optimal yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted guanidine derivatives.
Scientific Research Applications
N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including antihypertensive and cardiotonic activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxyethyl and prop-2-en-1-yl groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine include:
- N-Cyano-N’-(2-hydroxyethyl)-3-pyridinecarboximidamide
- N-Cyano-N’-(2-hydroxyethyl)pyridine-3-carboximidamide
Uniqueness
N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-en-1-yl group differentiates it from other similar compounds and may contribute to its unique properties and applications.
Properties
CAS No. |
110338-88-0 |
|---|---|
Molecular Formula |
C7H12N4O |
Molecular Weight |
168.20 g/mol |
IUPAC Name |
1-cyano-2-(2-hydroxyethyl)-3-prop-2-enylguanidine |
InChI |
InChI=1S/C7H12N4O/c1-2-3-9-7(11-6-8)10-4-5-12/h2,12H,1,3-5H2,(H2,9,10,11) |
InChI Key |
WVRZRVGLLLVPTF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=NCCO)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


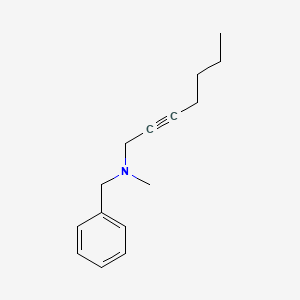
![4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol](/img/structure/B14327990.png)

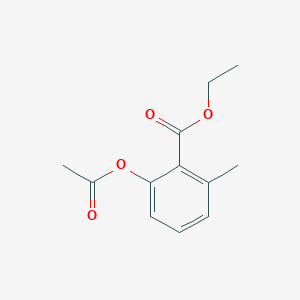
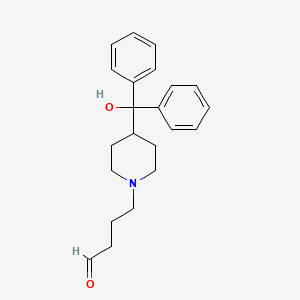
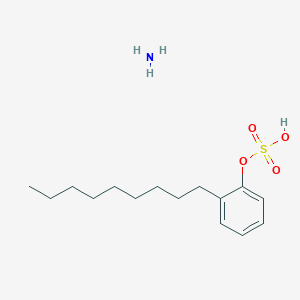
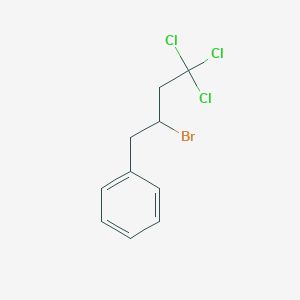
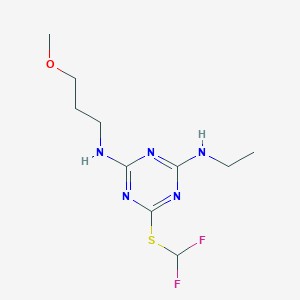


![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)
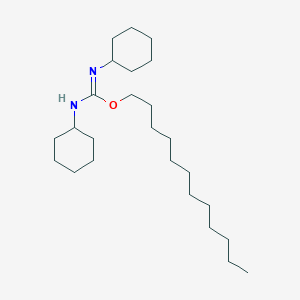

![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)
